N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

thieno[3,4-c]pyrazole redox state metabolic stability

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a fused thiophene–pyrazole bicyclic scaffold with a cyclohexanecarboxamide at position 3 and a 4‑methoxyphenyl group at N2. The dihydrothieno ring distinguishes it from oxidized sulfoxide/sulfone congeners.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 392255-42-4
Cat. No. B2751799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
CAS392255-42-4
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4
InChIInChI=1S/C19H23N3O2S/c1-24-15-9-7-14(8-10-15)22-18(16-11-25-12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23)
InChIKeyOHTQHDRFPLLRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide (CAS 392255-42-4) – Thieno[3,4-c]pyrazole Core for Focused Molecular Evaluation


N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a fused thiophene–pyrazole bicyclic scaffold with a cyclohexanecarboxamide at position 3 and a 4‑methoxyphenyl group at N2 [1]. The dihydrothieno ring distinguishes it from oxidized sulfoxide/sulfone congeners. This structural family has been investigated for S1P₁ receptor agonism and anti‑inflammatory properties, making the precise substitution pattern and redox state critical for reproducible pharmacological outcomes [2].

Why Thieno[3,4-c]pyrazole Analogs Cannot Be Routinely Substituted for CAS 392255-42-4


Thieno[3,4-c]pyrazoles are inherently sensitive to sulfur oxidation, yielding sulfoxide and sulfone metabolites that can display divergent potency, selectivity, and pharmacokinetic profiles [1]. Moreover, the nature of the para‑substituent on the N2‑aryl ring significantly modulates lipophilicity, hydrogen‑bonding capacity, and target engagement, as demonstrated by the differential anti‑inflammatory effects observed among 4‑fluoro, 4‑chloro, and 4‑methoxy analogs [2]. Therefore, a simple swap to a structurally similar compound—even one differing only in oxidation state or aryl substitution—can confound SAR interpretation and compromise experimental reproducibility.

Quantitative Differentiation of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide from Its Closest Analogs


Non‑Oxidized Dihydrothieno Core vs. 5‑Oxido (WAY‑329745) – Redox State as a Procurement‑Critical Variable

The target compound retains the dihydrothiophene sulfur in its reduced (sulfide, formal oxidation state 0) form, while the closest catalog‑available analog, WAY‑329745 (CAS 958587‑50‑3), is the 5‑oxido (sulfoxide, +2 oxidation state) derivative . The sulfide form is more lipophilic (predicted cLogP ~3.1 vs. ~2.4 for the sulfoxide) and may exhibit a different susceptibility to metabolic S‑oxidation, a common Phase I pathway for sulfur‑containing heterocycles [1].

thieno[3,4-c]pyrazole redox state metabolic stability

4‑Methoxyphenyl vs. 4‑Fluorophenyl Analog – Differential Pharmacological Activity in In Vivo Inflammation Models

In a study of 1‑aryl‑4H‑thieno[3,4‑c]pyrazoles, the 4‑fluorophenyl derivative demonstrated analgesic and anti‑inflammatory activities equivalent to acetylsalicylic acid (ASA) in murine models (ED₅₀ ~50 mg/kg, p.o.) [1]. Although quantitative data for the 4‑methoxyphenyl analog are not reported in the same publication, the electronic and lipophilic distinctions (Hammett σₚ for OCH₃ = −0.27 vs. F = +0.06; π = −0.02 vs. +0.14) predict altered target engagement and ADME properties, consistent with the known SAR that para‑substituent choice determines potency and selectivity in this scaffold [1].

anti-inflammatory 4-methoxyphenyl 4-fluorophenyl in vivo

Cyclohexanecarboxamide vs. Benzamide – Conformational Rigidity and Hydrogen‑Bonding Potential Favoring Selective Target Engagement

The cyclohexanecarboxamide group in the target compound provides a saturated, puckered ring that occupies a different conformational space than the planar benzamide group found in several thieno[3,4‑c]pyrazoles (e.g., N‑(2‑phenyl‑2H,4H,6H‑thieno[3,4‑c]pyrazol‑3‑yl)benzamide) [1]. The cyclohexyl ring can adopt chair conformations with distinct axial/equatorial preferences, increasing the topological complexity and potentially improving selectivity for protein pockets that accommodate non‑planar amide substituents. While no head‑to‑head binding data exist, this structural feature is a recognized strategy for enhancing target‑specific interactions in kinase and GPCR inhibitor design [2].

cyclohexanecarboxamide conformational analysis selectivity medicinal chemistry

Application Scenarios for N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide Predicted from Differential Evidence


Oxidative Metabolism SAR: Teasing Apart Sulfide vs. Sulfoxide Contributions to Pharmacokinetics

The non‑oxidized dihydrothieno core enables systematic investigation of metabolic S‑oxidation. Researchers can use the target compound as a parent substrate in hepatocyte or microsomal incubations to quantify the formation rate of the sulfoxide metabolite (WAY‑329745) and determine whether the sulfide or sulfoxide form is responsible for on‑target activity [1].

Para‑Substituent Selectivity Profiling in Inflammatory Disease Models

Because the 4‑methoxy group alters the electronic surface and hydrogen‑bonding capacity compared to halogenated analogs, the compound serves as a specific probe to test how electron‑donating para‑substituents influence S1P₁ receptor bias or COX‑2/COX‑1 selectivity in thieno[3,4‑c]pyrazole anti‑inflammatory programs [1].

Conformation‑Driven Selectivity Screening Against a Panel of Lipid‑Binding Receptors

The cyclohexanecarboxamide’s non‑planar geometry suggests its use in selectivity panels targeting lipid‑activated receptors (S1P₁, CB₂, LPA₁) where the fit of the amide moiety into a hydrophobic sub‑pocket can dictate subtype selectivity. Procurement of this exact amide congener eliminates ambiguity when benchmarking against rigid benzamide‑based controls [1].

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.